molecular formula C17H9BrCl2N2 B8361190 4-((6-Bromo-2,4-dichloroquinolin-3-yl)methyl)benzonitrile

4-((6-Bromo-2,4-dichloroquinolin-3-yl)methyl)benzonitrile

Cat. No.: B8361190
M. Wt: 392.1 g/mol
InChI Key: OCBRUTPRBRMTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Bromo-2,4-dichloroquinolin-3-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H9BrCl2N2 and its molecular weight is 392.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H9BrCl2N2

Molecular Weight

392.1 g/mol

IUPAC Name

4-[(6-bromo-2,4-dichloroquinolin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C17H9BrCl2N2/c18-12-5-6-15-13(8-12)16(19)14(17(20)22-15)7-10-1-3-11(9-21)4-2-10/h1-6,8H,7H2

InChI Key

OCBRUTPRBRMTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (1.40 mL, 9.96 mmol) in THF (12 mL) cooled to 0° C. was added n-butyllithium (2.5 M solution in hexanes, 3.80 mL, 9.50 mmol) dropwise via syringe. The reaction mixture was stirred at 0° C. for 10 minutes then cooled to −78° C. at which time a separate solution of 6-bromo-2,4-dichloroquinoline (1.80 g, 6.51 mmol, Intermediate 44: step b) in THF (29 mL) was added dropwise via syringe. The mixture was stirred at −78° C. for 30 minutes followed by the addition of 4-(bromomethyl)benzonitrile (1.52 g, 7.74 mmol) in THF (5 mL). After an additional 10 minutes of stirring at −78° C., the reaction was transferred to an ice bath and warmed to ambient temperature over 5 hours. The reaction was quenched with water and the aqueous phase was extracted with DCM. The organic phase was dried (Na2SO4), filtered, and concentrated. The crude product was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes) to provide the title compound as a white solid.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
29 mL
Type
solvent
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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